4,4'-Iminodiphenol
Overview
Description
4,4’-Iminodiphenol is an organic compound with the molecular formula C12H11NO2. It is also known as 4-(4-hydroxyanilino)phenol. This compound is characterized by the presence of two phenol groups connected by an imino group. It is a solid that appears very dark brown to black and is known to be hygroscopic and air-sensitive .
Mechanism of Action
Target of Action
The primary target of 4,4’-Iminodiphenol is the estrogen receptor . The estrogen receptor is a nuclear receptor that is activated by the hormone estrogen. It is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development .
Mode of Action
4,4’-Iminodiphenol interacts with its target, the estrogen receptor, as an inactive ligand .
Biochemical Pathways
It is known that the estrogen receptor, the target of 4,4’-iminodiphenol, plays a crucial role in various biochemical pathways related to reproductive development and function .
Pharmacokinetics
It is known that the compound can be found in the mitochondria of animals where it is converted to 4-aminophenol . This suggests that it is absorbed and distributed to the cells, metabolized in the mitochondria, and likely excreted after metabolism .
Result of Action
It is known that the compound acts as an inactive ligand for the estrogen receptor . This suggests that it may have a modulatory effect on the receptor’s activity, potentially influencing the physiological processes regulated by this receptor .
Biochemical Analysis
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound can have threshold effects and potentially toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Iminodiphenol can be synthesized from 4,4’-dimethoxydiphenylamine, which is a diphenylamine derivative. The synthesis involves the demethylation of 4,4’-dimethoxydiphenylamine to yield 4,4’-Iminodiphenol .
Industrial Production Methods: The industrial production of 4,4’-Iminodiphenol typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product quality. The compound is often produced as an impurity reference material for pharmaceutical analytical testing .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Iminodiphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4,4’-Iminodiphenol has several applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for the identification and quantification of impurities.
Industry: It is used as a chemical additive in the production of cured rubber and other industrial materials.
Comparison with Similar Compounds
4,4’-Dimethoxydiphenylamine: A precursor to 4,4’-Iminodiphenol, used in the synthesis of the latter.
4,4’-Methylenediphenol: Another compound with a similar structure, used in the synthesis of phosphor(III)arene macrocyclic phosphonite.
Uniqueness: 4,4’-Iminodiphenol is unique due to its specific imino linkage between two phenol groups, which imparts distinct chemical and biological properties. Its role as an inactive estrogen receptor ligand sets it apart from other similar compounds that may have different biological activities .
Properties
IUPAC Name |
4-(4-hydroxyanilino)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10/h1-8,13-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUPBAWWCPVHFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061945 | |
Record name | Phenol, 4,4'-iminobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1752-24-5 | |
Record name | 4,4′-Dihydroxydiphenylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1752-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4,4'-iminobis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001752245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4'-iminobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4,4'-iminobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-iminodiphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENOL, 4,4'-IMINOBIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT5H6Q4HYA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating 4,4'-Iminodiphenol in the synthesis of the phosphor(III)arene macrocycle described in the research?
A1: The research paper highlights the use of this compound alongside 4,4'-methylenediphenol and phenylphosphonic acid tetraethyldiamide in constructing a novel non-symmetrical phosphor(III)arene macrocycle. [] The inclusion of this compound likely introduces specific structural features and properties to the macrocycle. Further investigation into the exact role of the diphenol's structure on the macrocycle's properties, such as its conformational flexibility or potential for metal ion coordination, would be valuable.
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